Chemical structure and physical properties of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea
Chemical structure and physical properties of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea
An In-depth Technical Guide to 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea, a molecule of significant interest in medicinal chemistry and materials science. This document delves into its chemical architecture, detailing its synthesis, structural elucidation through various spectroscopic techniques, and its key physical properties. Emphasis is placed on the rationale behind experimental methodologies and the interpretation of data, offering researchers and drug development professionals a thorough understanding of this compound. The guide also explores its potential biological activities, providing context for its application in future research endeavors.
Introduction
Thiourea derivatives represent a versatile class of organic compounds that have garnered considerable attention due to their wide array of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and antioxidant properties[1][2][3][4]. Their therapeutic potential is often attributed to the presence of the reactive thioketo-enolizable thioamide group (-NH-C(S)-NH-), which can participate in various biological interactions. The introduction of different substituents onto the thiourea backbone allows for the fine-tuning of their steric, electronic, and lipophilic properties, thereby influencing their pharmacological profiles.
3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea, in particular, incorporates a benzoyl group and a p-hydroxyphenyl moiety. The benzoyl group can enhance the molecule's stability and modulate its electronic properties, while the phenolic hydroxyl group can participate in hydrogen bonding and may contribute to antioxidant activity. This guide aims to provide a detailed exposition of the chemical and physical characteristics of this compound, laying a foundation for its further exploration in drug discovery and materials science.
Chemical Structure and Synthesis
The structural framework of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea is characterized by a central thiourea core linking a benzoyl group and a p-hydroxyphenyl group. The systematic IUPAC name for this compound is N-(4-hydroxyphenylcarbamothioyl)benzamide.
Molecular Structure
The molecular formula is C₁₄H₁₂N₂O₂S, with a molecular weight of 272.33 g/mol [5][6]. X-ray crystallography studies have revealed that the molecule adopts a syn-anti configuration of the hydroxyphenyl and benzoyl groups with respect to the thiono C=S group across the thiourea C-N bonds[5]. A key feature of its solid-state structure is the formation of a stable six-membered pseudo-ring through an intramolecular N-H···O hydrogen bond between the amide proton and the carbonyl oxygen[5]. This interaction contributes to the planarity of the central part of the molecule.
The relationship between the different functional groups can be visualized as follows:
Caption: Synthesis workflow for 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea.
Spectroscopic Characterization
The structure of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea is unequivocally confirmed through a combination of spectroscopic techniques, primarily FTIR, ¹H NMR, and ¹³C NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. The characteristic absorption bands are consistent with the proposed structure.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |
| ~3120 | N-H stretching | Thiourea (-NH) | [7] |
| ~3045 | C-H stretching | Aromatic (Ar-H) | [7] |
| ~1610-1595 | C=O stretching | Benzoyl (Amide I) | [7] |
| ~1238-1225 | C=S stretching | Thiourea | [7] |
| Broad, ~3400-3200 | O-H stretching | Phenolic (-OH) |
The presence of a sharp band for the C=O stretch and another for the C=S stretch confirms the benzoylthiourea backbone. The N-H stretching vibrations are also clearly visible. The absence of a characteristic S-H stretching band around 2500-2600 cm⁻¹ indicates that the compound exists predominantly in the thione form in the solid state.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum shows distinct signals for the aromatic protons of the benzoyl and hydroxyphenyl rings, as well as for the N-H and O-H protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~9.5-10.0 | Singlet | 1H | Phenolic OH | [7] |
| ~11.5-12.0 | Singlet | 1H | CS-NH-Ph | |
| ~9.0-9.5 | Singlet | 1H | CO-NH-CS | |
| ~7.76-7.52 | Multiplet | 5H | Benzoyl Ar-H | [7] |
| ~7.35-7.29 | Multiplet | 2H | Hydroxyphenyl Ar-H (ortho to NH) | [7] |
| ~6.74-6.61 | Multiplet | 2H | Hydroxyphenyl Ar-H (ortho to OH) | [7] |
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number and types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~178-182 | C=S (Thiocarbonyl) | [8][9] |
| ~167-169 | C=O (Carbonyl) | [7][9] |
| ~150-155 | C-OH (Phenolic) | [7] |
| ~115-135 | Aromatic Carbons | [7] |
Physical and Crystallographic Properties
The physical properties of 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea are crucial for its handling, formulation, and application.
General Physical Properties
| Property | Value | Reference |
| Appearance | Light brown or colorless crystals | [5] |
| Molecular Formula | C₁₄H₁₂N₂O₂S | [5][6] |
| Molecular Weight | 272.33 g/mol | [5][6] |
| CAS Number | 5461-34-7 | [6] |
The solubility of benzoylthiourea derivatives is generally low in water but they are soluble in common organic solvents like acetone, ethanol, and DMSO.
Crystallographic Data
Single-crystal X-ray diffraction analysis has provided precise details of the molecular geometry and packing in the solid state.
| Parameter | Value for 1-Benzoyl-3-(4-hydroxyphenyl)thiourea | Reference |
| Crystal System | Orthorhombic | [5] |
| Space Group | P2₁/c | [10] |
| a (Å) | 5.5865 (10) | [5] |
| b (Å) | 14.451 (2) | [5] |
| c (Å) | 16.462 (3) | [5] |
| V (ų) | 1329.0 (4) | [5] |
| Z | 4 | [5] |
The crystal structure is stabilized by a network of intermolecular hydrogen bonds, including C-H···O, O-H···S, and N-H···O interactions, which link the molecules into chains.[5] The dihedral angle between the mean planes of the benzoyl and hydroxyphenyl rings is approximately 36.77°.[5]
Potential Biological Activities and Applications
Thiourea derivatives are a well-established class of compounds with diverse biological activities. While extensive biological screening data for 3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea is not widely published, its structural features suggest potential in several therapeutic areas.
-
Antioxidant Activity: This specific compound has been highlighted as an excellent antioxidant.[11] The presence of the phenolic hydroxyl group is likely a key contributor to this activity, as it can act as a hydrogen donor to scavenge free radicals.
-
Antimicrobial and Antifungal Activity: Many benzoylthiourea derivatives exhibit significant antimicrobial and antifungal properties.[1][8] The thiourea moiety is known to chelate with metal ions that are essential for microbial growth, potentially disrupting cellular processes.
-
Anticancer Activity: The thiourea scaffold is present in several compounds with demonstrated anticancer activity.[4] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
The combination of a benzoyl group, a thiourea core, and a hydroxyphenyl moiety makes this compound a promising candidate for further investigation in drug discovery programs. Its ability to participate in hydrogen bonding and its potential for metal chelation are key features that could be exploited in the design of new therapeutic agents.
Conclusion
3-Benzoyl-1-(p-hydroxyphenyl)-2-thiourea is a well-defined chemical entity with a rich structural chemistry. Its synthesis is straightforward, and its structure has been thoroughly characterized by modern analytical techniques. The presence of multiple functional groups, including a phenolic hydroxyl group, an amide, and a thioamide, imparts a range of interesting physical and chemical properties. The demonstrated antioxidant activity, coupled with the known biological potential of the broader thiourea class, makes this compound a valuable subject for ongoing and future research in medicinal chemistry and materials science. This guide provides the foundational knowledge necessary for researchers to confidently work with and explore the potential of this versatile molecule.
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